BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Guide: 2-Bromo-3-fluoro-4-
methoxyacetophenone

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

2-Bromo-3-fluoro-4-
Compound Name:
methoxyacetophenone

Cat. No.: B1495263

Get Quote

\ J

Identity, Synthesis, and Application in Medicinal
Chemistry

Executive Summary
2-Bromo-3-fluoro-4-methoxyacetophenone (IUPAC: 2-bromo-1-(3-fluoro-4-

methoxyphenyl)ethanone) is a highly reactive

-haloketone building block. It serves as a linchpin in medicinal chemistry for constructing fused
heterocycles—specifically thiazoles, imidazoles, and imidazopyridines—via cyclization
reactions. Its 3-fluoro-4-methoxy substitution pattern is pharmacologically privileged, often used
to modulate metabolic stability (blocking P450 labile sites) and optimize lipophilicity in drug
candidates.

Chemical Identity & Structural Analysis[1][2][3]
Nomenclature Disambiguation

It is critical to distinguish between the side-chain brominated species (the subject of this guide)
and the ring-brominated isomer.
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Feature

Target Molecule (

-Bromo)

Ring-Brominated Isomer

Common Name

2-Bromo-3'-fluoro-4'-

methoxyacetophenone

2'-Bromo-3'-fluoro-4'-

methoxyacetophenone

IUPAC Name

2-bromo-1-(3-fluoro-4-

methoxyphenyl)ethanone

1-(2-bromo-3-fluoro-4-

methoxyphenyl)ethanone

Structure

Primary Reactivity

Electrophile
(Alkylation/Cyclization)

Electrophile (Cross-

coupling/Lithiation)

CAS Registry

1809161-50-9 (varies by
salt/purity)

Rare/Custom Synthesis

Physical & Spectral Properties[5][6]

e Appearance: White to off-white crystalline solid.

Molecular Formula:

Molecular Weight: 247.06 g/mol

Expected NMR Signature (

)

e NMR:

o ppm (s, 2H): Characteristic singlet for the

-methylene protons (

). This is the diagnostic peak for reaction monitoring.

Solubility: Soluble in DCM, THF, Ethyl Acetate; reactive in alcohols.

Hazards:Strong Lachrymator (Induces tearing). Handle only in a fume hood.
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o ppm (s, 3H): Methoxy group (

)

o ppm (m, 3H): Aromatic protons. The specific splitting pattern (dd, m) depends on the F-H
coupling constants (

Hz).
* NMR: Single peak around
to

ppm (decoupled).

Synthetic Pathways[4][6][7]

The synthesis of 2-bromo-3-fluoro-4-methoxyacetophenone is achieved via the
regioselective

-bromination of the parent ketone, 3-fluoro-4-methoxyacetophenone.

Primary Route: Electrophilic -Bromination

This protocol utilizes mild conditions to prevent over-bromination (dibromide formation) or
bromination of the electron-rich aromatic ring.

Reagents:
e Substrate: 3-Fluoro-4-methoxyacetophenone (CAS: 455-91-4).[1][2][3]
e Brominating Agent: Pyridinium Tribromide (

) or Copper(ll) Bromide (
).

e Solvent: Acetic Acid (
) or Ethyl Acetate/Chloroform.

Step-by-Step Protocol (Standard Scale: 10 mmol):
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 Dissolution: Dissolve 1.68 g (10 mmol) of 3-fluoro-4-methoxyacetophenone in 20 mL of
Glacial Acetic Acid.

» Addition: Slowly add 1.1 equivalents of Pyridinium Tribromide (or dropwise addition of

solution) at room temperature.

o Note: The reaction color will transition from orange/red to pale yellow as bromine is
consumed.

e Heating (Optional): If reaction is sluggish, warm to 40-50°C. Monitor by TLC (Hexane/EtOAc
4:1). Look for the disappearance of the starting material (

) and appearance of the mono-bromide (

).

e Quench: Pour the mixture into ice-cold water (100 mL).
o Workup: Extract with Dichloromethane (3 x 30 mL). Wash organic layer with Sat.

(to remove acid) and Brine.

 Purification: Dry over

, concentrate. Recrystallize from Ethanol/Hexane to remove traces of dibromo-impurity.

Mechanistic Pathway & Logic

The reaction proceeds via an acid-catalyzed enolization followed by electrophilic attack.[4]

3-Fluoro-4-methoxyacetophenone H+ / Tautomerization Enol Intermediate + Br2 / NBS - HBr
Bromonium Complex

4
(Target)

(Ketone Form) (Acid Catalyzed)

Click to download full resolution via product page
Figure 1: Mechanistic pathway for the

-bromination of acetophenone derivatives.
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Reactivity Profile & Applications
The
-bromo ketone moiety is a "soft" electrophile, highly susceptible to

attack by nucleophiles (sulfur, nitrogen).

The Hantzsch Thiazole Synthesis

This is the most prevalent application. Reacting the target with thioamides or thioureas yields 2-
aminothiazoles, a scaffold found in numerous kinase inhibitors (e.g., Dasatinib analogues).

e Reaction: Target + Thiourea

2-Amino-4-(3-fluoro-4-methoxyphenyl)thiazole.

 Utility: Creates a rigid heteroaromatic core that positions the fluorophenyl group for
hydrophobic pocket binding in enzymes.

Imidazo[1,2-a]pyridine Formation

Reaction with 2-aminopyridines yields fused bicyclic systems used in GABA receptor
modulators and anti-infectives.

Divergent Synthesis Workflow

P o A - 2-Bromo-3-fluoro-4-methoxyacetophenone o .
Reagent: Thiourea Reagent: 2-Aminopyridine (Electrophile) Reagent: Primary Amines

; Hantzsch Synthesis
(EtOH, Reflux) Cyclocondensation \ SN2 Substitution B
4

A
Product: 2-Amino-4-arylthiazole Product: Imidazo[1,2-a]pyridine Product: $alpha$-Aminoketone
(Kinase Inhibitor Scaffold) (GPCR Ligand) (Reduction -> Amino Alcohol)

Click to download full resolution via product page

Figure 2: Divergent synthetic applications of the target molecule in drug discovery.
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Safety & Handling (MSDS Highlights)

o Lachrymator: This compound releases vapors that cause severe eye irritation and tearing.
Strict Rule: Open and weigh only inside a functioning fume hood.

e Skin Irritant:

-haloketones are potent alkylating agents. They can cause allergic contact dermatitis.
Double-gloving (Nitrile) is recommended.

o Storage: Store at 2-8°C under inert gas (

or

). The compound degrades (darkens) upon exposure to light and moisture, releasing HBr.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of
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and industry.
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Contact our Ph.D. Support Team for a compatibility check
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